molecular formula C13H10BF3O3 B1466115 {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 958457-42-6

{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid

Cat. No.: B1466115
CAS No.: 958457-42-6
M. Wt: 282.02 g/mol
InChI Key: CPGMKXOOKRKAFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling . It is also used in addition reactions and cross-coupling reactions .


Molecular Structure Analysis

The linear formula of this compound is CF3OC6H4B(OH)2 . Its molecular weight is 205.93 .


Physical and Chemical Properties Analysis

The compound has a melting point of 123-127 °C . It is also known to contain varying amounts of anhydride .

Scientific Research Applications

Catalysis in Organic Synthesis

The compound "4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid" and its derivatives are instrumental in catalysis for organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, pivotal for α-dipeptide synthesis (Wang et al., 2018). Similarly, tris[3,5-bis(trifluoromethyl)phenyl]borane acts as an excellent catalyst for hydroboration of imines without external Lewis base assistance (Yin et al., 2017).

Optical Modulation and Sensing

Phenyl boronic acids, including derivatives similar to the mentioned compound, are utilized for optical modulation. For example, they are used in conjugation with polyethylene glycol for the dispersion of single-walled carbon nanotubes (SWNT), enabling near-infrared fluorescence modulation in response to saccharide binding (Mu et al., 2012).

Protective Groups in Synthesis

Derivatives like 2,6-bis(trifluoromethyl)phenylboronic esters serve as protective groups for diols. These groups are stable against water and air, withstand various organic transformations, and can be deprotected under mild conditions. This attribute is particularly beneficial in synthesizing highly conjugated natural products with specific biological activities (Shimada et al., 2018).

Material Synthesis and Modification

In material science, derivatives of "4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid" play a role in creating new materials. For instance, they are involved in synthesizing novel arylene ether polymers, which exhibit high glass-transition temperatures and solubility in various organic solvents, making them suitable for applications requiring high thermal stability and good optical transparency (Huang et al., 2007).

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to avoid the generation of dust and inhalation of vapors, gases, or dust. Adequate ventilation is necessary when handling this compound .

Mechanism of Action

Target of Action

The primary target of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the this compound, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different carbon-containing fragments .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the specific conditions under which it is used.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially influence the action of the compound. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl groups. The presence of the trifluoromethyl group enhances the reactivity of the compound, making it an efficient catalyst in various coupling reactions .

In addition to its role in cross-coupling reactions, this compound interacts with several enzymes and proteins. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This interaction is primarily driven by the boronic acid moiety, which forms reversible covalent bonds with the serine residues in the active sites of proteases. This inhibition can modulate various biochemical pathways, highlighting the compound’s potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis by disrupting key signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Once inside the cell, this compound can interfere with the function of proteins involved in cell survival and proliferation, leading to programmed cell death .

Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors. This modulation can result in changes in the expression levels of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction is facilitated by the boronic acid moiety, which can form stable complexes with nucleophilic groups in the active sites of enzymes .

Additionally, this compound can bind to specific proteins and alter their conformation, thereby affecting their function. This binding can lead to the activation or inhibition of signaling pathways, depending on the nature of the target protein. The trifluoromethyl group also plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. These derivatives may have different biochemical properties and effects on cellular function .

Long-term studies have shown that this compound can have sustained effects on cellular processes, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages resulting in varying outcomes. At low doses, this compound can effectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage .

Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties. The trifluoromethyl group can influence the compound’s metabolic stability and clearance, affecting its overall pharmacokinetic profile .

Additionally, this compound can impact metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This modulation can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion, facilitated by the lipophilic nature of the trifluoromethyl group .

Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, it may localize to the nucleus and modulate gene expression by interacting with transcription factors .

Additionally, this compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound can affect its activity and overall impact on cellular function .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGMKXOOKRKAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217960
Record name B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958457-42-6
Record name B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958457-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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